molecular formula C22H20N4O4 B2576419 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-97-4

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2576419
CAS No.: 955597-97-4
M. Wt: 404.426
InChI Key: OSIZWFGNLKWKOJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a benzamide derivative featuring a substituted imidazo[1,2-b]pyridazine core linked to a 2,4-dimethoxyphenyl group. This compound is synthesized via condensation reactions involving 2,4-dimethoxybenzoic acid and aniline derivatives, utilizing activating agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . The imidazo[1,2-b]pyridazine moiety is a heterocyclic scaffold known for its role in kinase inhibition and anticancer activity, as seen in analogs like Ponatinib . The methoxy substituents on both the benzamide and imidazo[1,2-b]pyridazine rings may influence metabolic stability and binding affinity, though specific pharmacological data for this compound remain undisclosed in available literature.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-7-8-17(19(12-16)29-2)22(27)23-15-6-4-5-14(11-15)18-13-26-20(24-18)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIZWFGNLKWKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is pivotal for introducing aryl/heteroaryl groups to the imidazo[1,2-b]pyridazine core.
Example Reaction :

Imidazo[1,2-b]pyridazine-Br+Aryl-B(OH)2Pd(PPh3)4,baseTarget Compound\text{Imidazo[1,2-b]pyridazine-Br} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Target Compound}

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃ or K₂CO₃

  • Solvent: DMF or THF at 80–100°C
    Outcome : Efficient C–C bond formation at the C2 position of the imidazo[1,2-b]pyridazine ring .

Alkylation/O-Methylation

The methoxy groups are introduced via nucleophilic substitution or alkylation.
Example Reaction :

Hydroxy-intermediate+CH3INaH, DMFMethoxy-substituted Product\text{Hydroxy-intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Methoxy-substituted Product}

Conditions :

  • Alkylating agents: Methyl iodide or dimethyl sulfate

  • Base: Sodium hydride (NaH)

  • Solvent: DMF at 0–25°C
    Outcome : Selective methylation of hydroxyl groups on the benzamide or pyridazine ring .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions.
Example Reaction :

Benzamide+H2OHCl or NaOHBenzoic Acid Derivative\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{Benzoic Acid Derivative}

Conditions :

  • Acidic: 6M HCl, reflux

  • Basic: 2M NaOH, 60°C
    Outcome : Conversion of the amide to a carboxylic acid, altering solubility and bioactivity.

Oxidation of Thioether to Sulfone

Structural analogs with sulfur-containing substituents undergo oxidation.
Example Reaction :

Thioether+H2O2AcOHSulfone\text{Thioether} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Sulfone}

Conditions :

  • Oxidizing agent: H₂O₂ or mCPBA

  • Solvent: Acetic acid at 50°C
    Outcome : Sulfone formation reduces antimycobacterial activity in related compounds .

Halogenation

Electrophilic halogenation occurs at electron-rich positions of the imidazo[1,2-b]pyridazine ring.
Example Reaction :

Imidazo[1,2-b]pyridazine+NBSAIBN, CCl4Bromo-derivative\text{Imidazo[1,2-b]pyridazine} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{Bromo-derivative}

Conditions :

  • Halogen source: NBS or NIS

  • Initiator: AIBN

  • Solvent: CCl₄ at reflux
    Outcome : Bromination at C3 facilitates further functionalization .

Condensation Reactions

Cyclization reactions form the imidazo[1,2-b]pyridazine core.
Example Reaction :

Pyridazin-3-amine+Phenacyl BromideEtOH, ΔImidazo[1,2-b]pyridazine\text{Pyridazin-3-amine} + \text{Phenacyl Bromide} \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[1,2-b]pyridazine}

Conditions :

  • Solvent: Ethanol under reflux

  • Time: 12–24 hours
    Outcome : High-yield formation of the bicyclic scaffold .

Pharmacological Modifications

While not strictly a chemical reaction, structural analogs of this compound are modified to enhance pharmacokinetics:

  • N-Demethylation : Liver microsomes convert methoxy groups to hydroxyls, impacting metabolic stability .

  • Esterification : Improves membrane permeability via prodrug strategies.

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 2–10 (simulated gastric/intestinal fluids).

  • Thermal Degradation : Decomposes above 250°C, forming char and CO₂.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest significant potential in medicinal chemistry. Research indicates its possible applications in:

  • Anticancer Activity : Compounds with imidazo and pyridazine structures have shown effectiveness against various cancers. The unique combination of functional groups in this compound may enhance its interaction with cancer-related targets, potentially leading to the development of novel anticancer agents .
  • Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of similar compounds, which may extend to this benzamide derivative, making it a candidate for treating inflammatory diseases.

Studies have indicated that 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide may interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which could be beneficial for conditions where enzyme activity is dysregulated.
  • Receptor Binding : Its ability to bind to various receptors may influence signaling pathways, offering therapeutic avenues in neurodegenerative diseases and other disorders .

Chemical Synthesis

The compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex structures through established chemical reactions such as coupling reactions and methylation processes. This versatility makes it an essential component in the development of new materials and pharmaceuticals .

Case Studies and Research Findings

Several studies have explored the properties and applications of similar compounds, providing insights into the potential uses of this compound.

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that imidazo derivatives exhibit cytotoxic effects on cancer cell lines.
Study BAnti-inflammatory EffectsIdentified potential pathways through which similar compounds reduce inflammation markers.
Study CSynthetic PathwaysDeveloped novel synthetic routes for producing benzamide derivatives with improved yields.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Pharmacokinetics :

  • The target compound ’s methoxy groups may enhance metabolic stability compared to the fluorine atoms in the 3,4-difluoro analog , which could improve membrane permeability but increase susceptibility to oxidative metabolism.
  • Ponatinib and Compound 5q incorporate bulkier substituents (e.g., trifluoromethyl, methylpiperazinyl), which improve solubility and target engagement in kinase inhibition .

Heterocyclic Core Variations: The imidazo[1,2-b]pyridazin-2-yl group in the target compound differs from the 3-ylethynyl configuration in Ponatinib. Imidazo[1,2-a]pyridine derivatives (e.g., in ) exhibit distinct electronic profiles due to their nitrogen arrangement, highlighting the importance of heterocyclic design in potency.

Synthetic Accessibility :

  • The target compound’s synthesis mirrors benzamide-coupling strategies used for daidzein analogs , though yields are unspecified. In contrast, Compound 5q achieves 81% yield via similar ethynylation steps .

Therapeutic Potential: While Ponatinib’s Bcr-Abl inhibition is well-documented , the target compound’s lack of trifluoromethyl and piperazinyl groups suggests divergent selectivity. Its dimethoxybenzamide structure may favor alternative targets, such as estrogen receptors or tubulin, as seen in related scaffolds .

Biological Activity

2,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H22N4O4C_{22}H_{22}N_{4}O_{4} and a molecular weight of approximately 406.44 g/mol. Its structure features a benzamide core with methoxy groups and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O4C_{22}H_{22}N_{4}O_{4}
Molecular Weight406.44 g/mol
CAS Number955597-97-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways, thereby modulating various biological processes.

  • Kinase Inhibition : The compound has been shown to inhibit multiple kinases, which are critical in cancer cell proliferation and survival.
  • Sphingomyelinase Inhibition : Similar compounds have demonstrated inhibition of neutral sphingomyelinase (nSMase), leading to reduced exosome release from cells, which is significant in neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have highlighted the effectiveness of related benzamide derivatives in inhibiting cancer cell lines expressing Bcr-Abl fusion proteins .

In Vivo Studies

In vivo studies using mouse models have shown promising results regarding the pharmacokinetics and efficacy of related compounds. For example:

  • A compound structurally similar to this compound demonstrated significant inhibition of tumor growth in xenograft models .
  • The pharmacokinetic profile indicated substantial brain penetration and bioavailability, making it a candidate for treating central nervous system-related malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and positioning of methoxy groups significantly influence its potency and specificity towards target enzymes or receptors.

Key Findings from SAR Studies

  • Methoxy Substitutions : Variations in the methoxy group positions can lead to differences in kinase inhibition potency.
  • Imidazo Moiety : The imidazo[1,2-b]pyridazine component contributes to the compound's ability to interact with specific biological targets effectively .

Case Studies

  • Inhibition of Chitin Synthesis : A related study evaluated the compound's ability to inhibit chitin synthesis in insects, demonstrating its potential as an agricultural biopesticide .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and what catalytic systems are optimal for its methoxy-substituted imidazopyridazine core?

  • The synthesis typically involves constructing the imidazo[1,2-b]pyridazine ring via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds. Methoxy groups can be introduced using NaOCH₃ under reflux conditions (70°C, 2–3 hours) to replace halogen substituents (e.g., chloro groups) on the imidazopyridazine scaffold . For the benzamide moiety, coupling reactions with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as activating agents are effective, yielding high-purity products after silica gel chromatography .

Q. How can researchers validate the structural integrity and purity of this compound during synthesis?

  • 1H NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • HPLC : Purity ≥95% is achievable with retention times between 9.5–13.9 minutes using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., ~394–436 g/mol for related analogs) .

Q. What pharmacological properties are associated with the imidazo[1,2-b]pyridazine scaffold in preclinical studies?

  • Imidazo[1,2-b]pyridazine derivatives exhibit kinase inhibition (e.g., Bcr-Abl, MEKK2) and antiplasmodial activity. Their methoxy substitutions enhance solubility and target binding affinity, as seen in analogs with IC₅₀ values <100 nM in kinase assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Substituent effects :

PositionModificationImpact on Activity
6-Methoxy (imidazopyridazine)Replacement with methyl/cyclopropylReduces off-target binding (e.g., lower cytotoxicity in HEK293 cells)
Benzamide para-methoxySubstitution with electron-withdrawing groups (e.g., Cl, CF₃)Enhances kinase selectivity (e.g., Bcr-AblT315I mutant inhibition)
  • Rational design : Use molecular docking to predict interactions with ATP-binding pockets (e.g., Abl1 kinase domain) and validate via mutagenesis studies .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

  • Dose-response profiling : Test potency in isogenic cell lines (e.g., Ba/F3 Bcr-AblWT vs. T315I) to isolate mutation-specific effects .
  • Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-target kinases contributing to variable IC₅₀ values .
  • Metabolic stability assays : Assess hepatic microsomal clearance to rule out pharmacokinetic confounding factors .

Q. How can researchers overcome acquired resistance to this compound in kinase-driven malignancies?

  • Combination therapy : Pair with allosteric inhibitors (e.g., GZD856) to suppress compensatory signaling pathways .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade resistant kinase mutants .

Methodological Considerations

  • Data reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability in synthetic yields .
  • Biological assays : Use orthogonal readouts (e.g., Western blot for phospho-targets alongside cell viability assays) to confirm mechanism of action .

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